molecular formula C10H10N2 B024992 3-Methylquinolin-4-amine CAS No. 19701-33-8

3-Methylquinolin-4-amine

Cat. No. B024992
CAS RN: 19701-33-8
M. Wt: 158.2 g/mol
InChI Key: LHHFYJQGCWEYNA-UHFFFAOYSA-N
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Description

3-Methylquinolin-4-amine is a compound that has garnered attention in scientific research due to its unique structure and potential in various chemical reactions and properties. Its molecular structure is foundational to its chemical behavior and potential applications in materials science, pharmaceuticals, and organic chemistry.

Synthesis Analysis

The synthesis of 3-Methylquinolin-4-amine and related compounds often involves catalyzed reactions. For example, Cu-catalyzed aerobic oxidative cyclizations have been employed for the synthesis of α-O-, S-, and N-substituted 4-methylquinoline derivatives from N-hydroxyaminoallenes, demonstrating the versatility of catalyzed reactions in producing quinoline derivatives (Sharma & Liu, 2015). Additionally, HATU-mediated coupling of 4-hydroxyquinazolines with primary amines has been developed for the synthesis of 3-substituted 4(3H)-quinazolinones, highlighting the efficiency of using commercially available materials under mild conditions (Xiao et al., 2009).

Molecular Structure Analysis

The molecular structure and properties of 3-Methylquinolin-4-amine can be analyzed through various computational methods. For instance, Density Functional Theory (DFT) has been used to investigate the molecular geometry, electrostatic potential, and vibrational analysis of quinoline derivatives, providing insights into their stability and reactivity based on molecular interactions and conformational analysis (Fatma et al., 2017).

Chemical Reactions and Properties

Quinoline derivatives participate in diverse chemical reactions, demonstrating a range of chemical properties. For example, the synthesis of tetrahydroquinoline derivatives through domino reactions highlights the ability of quinoline compounds to undergo efficient cyclization, with selectivity influenced by the reaction medium (Zhang & Li, 2002). Additionally, amination reactions of quinoline derivatives with amide solvents have been explored, showing the influence of steric and electronic effects on reaction outcomes (Tsai et al., 2008).

Scientific Research Applications

  • Medicinal Chemistry

    • Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
    • Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .
    • The synthesis of these compounds involves various protocols, including transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols .
  • Photovoltaics

    • Quinoline derivatives have recently gained popularity in third-generation photovoltaic applications .
    • The properties of these compounds for photovoltaic applications include absorption spectra, energy levels, and other achievements .
    • Various methods for testing the compounds for application have been outlined .
    • Quinoline derivatives have been implemented in photovoltaic cells, with their architecture and design described . Their performance for polymer solar cells and dye-synthesized solar cells was highlighted .
  • Antimicrobial Activity

    • Quinoline derivatives have shown potent antimicrobial activity .
    • The synthesis of these compounds involves fusing heterocyclic moieties including thiadiazine, thiadiazoles, and triazole .
    • An in vitro study of their antibacterial activity has been reported .
  • Synthesis of Biologically and Pharmaceutically Active Compounds

    • Quinoline and its analogues have been synthesized for biological and pharmaceutical activities .
    • Various synthesis protocols have been reported in the literature for the construction of this scaffold .
    • Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
  • Antibacterial Agents

    • A novel series of quinolone-based heterocyclic derivatives including thiadiazine, thiadiazoles, and triazole were synthesized and their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria were evaluated .
    • Most of compounds exhibited moderate-to-good antibacterial activity against all four bacterial strains and are significantly more active than ampicillin .
  • Therapeutic Potential

    • Quinoline derivatives have shown therapeutic potential .
    • In one series, 2-(4-chlorophenylthio)-6-amino-4-(2-chloro-6-methylquinolin-3-yl)pyridine-3,5-dicarbonitrile was found to be a more active antimicrobial agent when compared with ampicillin, norfloxacin .
  • Antimalarial Agents

    • Quinolines are found in many natural products and exhibit remarkable activities as antimalarial agents .
    • Various modifications of the quinoline scaffold, such as inserting other heterocycle moieties, have been explored to enhance the bioactivity of these synthesized compounds .
  • Anticancer Agents

    • Quinolines also show potential as anticancer agents .
    • The structure of quinoline derivatives can be modified to target specific types of cancer cells .
  • Anti-HIV Agents

    • Quinoline derivatives have shown potential as anti-HIV agents .
    • The therapeutic potential of quinoline derivatives in this area is still being explored .
  • Anti-Inflammatory Agents

    • Some quinoline derivatives have shown anti-inflammatory properties .
    • These compounds could potentially be used in the treatment of inflammatory diseases .
  • Antifungal Agents

    • Quinoline derivatives have also been explored for their antifungal properties .
    • These compounds could potentially be used in the treatment of fungal infections .
  • Antibacterial Activity

    • In one series, 2-(4-chlorophenylthio)-6-amino-4-(2-chloro-6-methylquinolin-3-yl)pyridine-3,5-dicarbonitrile was found to be a more active antimicrobial agent when compared with ampicillin, norfloxacin .

properties

IUPAC Name

3-methylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHFYJQGCWEYNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355836
Record name 3-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylquinolin-4-amine

CAS RN

19701-33-8
Record name 3-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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